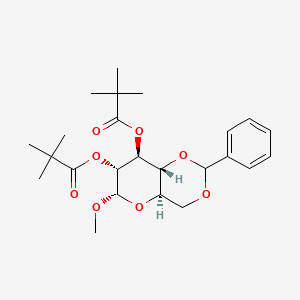

Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside: is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by the presence of benzylidene and pivaloyl groups attached to the glucopyranoside structure. It is primarily used in synthetic organic chemistry and has applications in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the glucopyranoside ring, followed by the introduction of benzylidene and pivaloyl groups. Common reagents used in these reactions include benzaldehyde, pivaloyl chloride, and catalysts such as p-toluenesulfonic acid. The reaction conditions often involve refluxing in organic solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylidene or pivaloyl groups

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Synthesis of Sugar Derivatives

This compound serves as a crucial intermediate in the synthesis of diverse sugar derivatives. Its structural features enable selective modifications that lead to various functionalized sugars. For instance, it has been utilized in the regioselective synthesis of vinylic derivatives of common monosaccharides through activated stannylene acetal intermediates . This versatility is essential for creating compounds with specific biological activities or properties.

Antibacterial Properties

Recent studies have demonstrated the antibacterial potential of methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside derivatives. In vitro screening against pathogenic bacteria has shown promising results, indicating that these derivatives could be developed into new antibacterial agents . The acylation of this compound has led to the formation of several derivatives that exhibit varying degrees of antibacterial activity.

Applications in Drug Development

The compound's ability to form complex polysaccharides makes it a valuable candidate in drug development. Its derivatives can be engineered to interact with biological targets effectively, enhancing therapeutic efficacy. For example, modifications to the glucopyranoside structure can lead to compounds with improved solubility and bioavailability, crucial factors in pharmacokinetics .

Material Science Applications

In material science, this compound can be utilized as a building block for creating glycopolymers. These materials are important for developing biomaterials that mimic natural systems or for use in drug delivery systems where controlled release is necessary . The ability to tune the properties of these polymers through chemical modifications is a significant advantage.

Case Study 1: Synthesis and Characterization

A study conducted by Islam et al. focused on synthesizing various acyl derivatives from methyl 4,6-O-benzylidene-α-D-glucopyranoside. The researchers characterized these compounds using NMR spectroscopy and elemental analysis, confirming their structures and evaluating their potential applications .

Case Study 2: Antibacterial Activity Assessment

Another research effort involved testing the antibacterial activity of synthesized derivatives against four human pathogenic bacteria using disk diffusion methods. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting their potential use in clinical applications .

Mecanismo De Acción

The mechanism of action of Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside involves its interaction with specific molecular targets. In biological systems, it can bind to glycosidase enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable enzyme-substrate complex, preventing the enzyme from catalyzing its natural substrate .

Comparación Con Compuestos Similares

- Methyl 2,3-DI-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside

- Methyl 4,6-O-benzylidene-2,3-bis-O-(4-methylphenyl)sulfonyl-alpha-D-glucopyranoside

- Methyl 4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-alpha-L-glucopyranoside

Comparison: Compared to these similar compounds, Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside is unique due to the presence of pivaloyl groups. These groups confer distinct chemical properties, such as increased steric hindrance and altered reactivity. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .

Actividad Biológica

Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-α-D-glucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This article examines its synthesis, structural characteristics, and biological effects, supported by relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: C16H22O6 . Its structure includes a glucopyranoside core with benzylidene and pivaloyl substituents, which are crucial for its biological properties. The synthesis typically involves acylation reactions of methyl-α-D-glucopyranoside with benzaldehyde dimethyl acetal and pivaloyl chloride, resulting in a product that is purified through column chromatography .

Antimicrobial Properties

Research has demonstrated that derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside exhibit significant antimicrobial activity. A study evaluating various synthesized derivatives found that compounds incorporating benzene and substituted benzene nuclei displayed enhanced antibacterial properties against human pathogenic bacteria . The presence of these aromatic groups appears to be a common denominator in promoting biological activity.

Table 1: Antimicrobial Activity of Methyl 4,6-O-benzylidene Derivatives

| Compound Name | Tested Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 12 |

Note: Values are indicative and derived from comparative studies on synthesized derivatives.

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assays have been conducted to assess the safety profile of these compounds. A notable study indicated that while some derivatives showed promising antibacterial effects, they also presented varying degrees of cytotoxicity towards human cell lines . This duality necessitates further investigation into the therapeutic index of these compounds.

The biological activity of methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-α-D-glucopyranoside is hypothesized to involve interactions with bacterial cell membranes or essential metabolic pathways. The presence of hydrophobic benzyl groups may facilitate membrane penetration, disrupting cellular integrity and function .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Antimicrobial Efficacy Against Resistant Strains : A recent study explored the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated that certain derivatives maintained efficacy where conventional antibiotics failed, suggesting a potential role in combating antibiotic resistance .

- Synergistic Effects with Other Agents : Research has indicated that combining methyl 4,6-O-benzylidene derivatives with existing antibiotics can enhance their effectiveness. This synergistic effect was particularly noted in combinations targeting Gram-positive bacteria .

Propiedades

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-7-(2,2-dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O8/c1-23(2,3)21(25)31-17-16-15(13-28-19(30-16)14-11-9-8-10-12-14)29-20(27-7)18(17)32-22(26)24(4,5)6/h8-12,15-20H,13H2,1-7H3/t15-,16-,17+,18-,19?,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHDLEZGLXAHRN-LOZDCHMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C(C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.